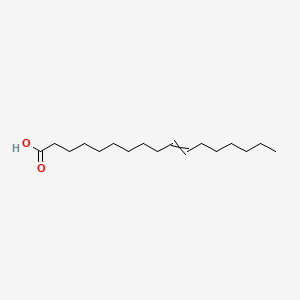
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose is a derivative of D-galactopyranose, a monosaccharide. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, and a trityl group at the 6 position. It is commonly used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The trityl group is introduced at the 6-position, followed by acetylation at the 2, 3, and 4 positions. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose involves its interaction with specific molecular targets. The acetyl and trityl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical pathways, including those involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose can be compared with similar compounds such as:
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: This compound has a similar structure but differs in the sugar moiety (glucose vs.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: This compound has an acetamido group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C31H32O9 |
|---|---|
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-4,5-diacetyloxy-6-hydroxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C31H32O9/c1-20(32)37-27-26(40-30(35)29(39-22(3)34)28(27)38-21(2)33)19-36-31(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-30,35H,19H2,1-3H3/t26-,27+,28+,29-,30?/m1/s1 |
Clé InChI |
IYJZHGSSURCAAP-LSZMOXLZSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




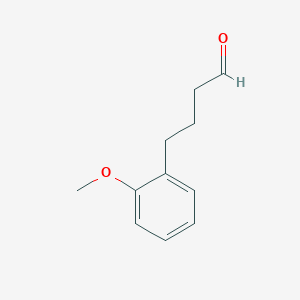

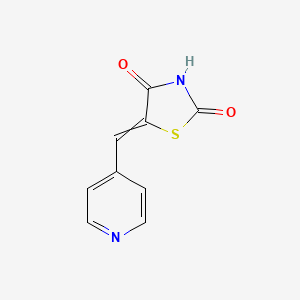

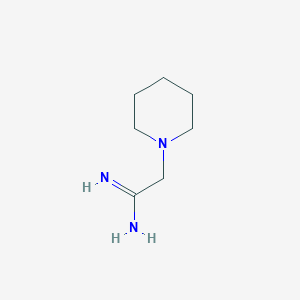
![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)

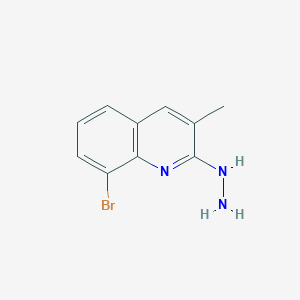
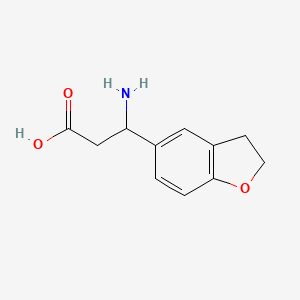
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
